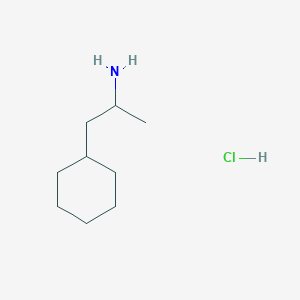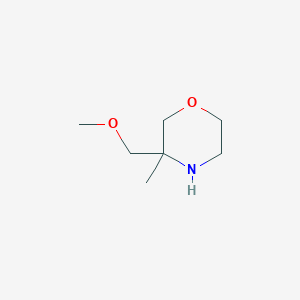
4-bromo-6-chlorocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-bromo-6-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 . It is also known as 6-Bromo-4-chloroquinoline .
Molecular Structure Analysis
The molecular structure of 4-bromo-6-chlorocinnoline consists of a cinnoline core, which is a nitrogen-containing heterocycle, substituted with a bromine atom at the 4th position and a chlorine atom at the 6th position .Physical And Chemical Properties Analysis
4-bromo-6-chlorocinnoline is a solid at room temperature . It has a melting point range of 136-138°C .Safety and Hazards
4-bromo-6-chlorocinnoline is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be toxic if swallowed . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with eyes or skin, rinse cautiously with water .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-6-chlorocinnoline can be achieved through a multi-step process involving the bromination and chlorination of cinnoline.", "Starting Materials": [ "Cinnoline", "Bromine", "Chlorine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of cinnoline", "Cinnoline is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the desired level of bromination is achieved.", "Step 2: Chlorination of 4-bromo-cinnoline", "4-bromo-cinnoline is dissolved in a mixture of hydrochloric acid and water. Chlorine gas is bubbled through the solution until the desired level of chlorination is achieved.", "Step 3: Diazotization of 6-chlorocinnoline", "6-chlorocinnoline is dissolved in a mixture of hydrochloric acid and water. Sodium nitrite is added to the solution followed by the addition of copper(II) sulfate pentahydrate. The mixture is stirred for several hours until diazotization is complete.", "Step 4: Coupling of 4-bromo-cinnoline and diazotized 6-chlorocinnoline", "The diazotized solution is slowly added to a solution of 4-bromo-cinnoline in sodium carbonate and water. The mixture is stirred for several hours until the coupling reaction is complete.", "Step 5: Isolation of 4-bromo-6-chlorocinnoline", "The reaction mixture is filtered and the solid product is washed with water and ethanol. The product is then dried and purified by recrystallization." ] } | |
CAS-Nummer |
1824283-74-0 |
Produktname |
4-bromo-6-chlorocinnoline |
Molekularformel |
C8H4BrClN2 |
Molekulargewicht |
243.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





